molecular formula C17H15N3O2 B6052704 4-oxo-N-(1-phenylethyl)-3,4-dihydro-2-quinazolinecarboxamide

4-oxo-N-(1-phenylethyl)-3,4-dihydro-2-quinazolinecarboxamide

Cat. No. B6052704
M. Wt: 293.32 g/mol
InChI Key: FALNCCFILVEYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-(1-phenylethyl)-3,4-dihydro-2-quinazolinecarboxamide, also known as PD153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutations in EGFR have been associated with various types of cancer, including lung, breast, and colon cancer. PD153035 has been extensively studied for its potential application in cancer therapy.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Routes and Derivatives

A study outlined an efficient synthesis route for derivatives of 4-oxo-3,4-dihydroquinazolin-3-yl-alkanoic acids, showcasing the versatility and potential applications of the compound in various chemical domains. The process involved the cyclization of N-(2-aminobenzoyl)amino acids with HCOOH or HNO2, illustrating a method to produce a range of compounds with potential pharmacological or industrial significance (Süsse & Johne, 1985).

Key Intermediate for Drug Synthesis

Another research highlighted that 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a variant of the compound, serves as a key intermediate in the synthesis of the anticancer drug Raltitrexed and its derivatives. This underlines the compound's crucial role in the synthesis of significant medical agents, emphasizing its importance in pharmaceutical research and drug development (Zhang De-hua, 2009).

Biological and Pharmacological Applications

Antimicrobial and Antitubercular Properties

Compounds derived from 4-oxo-3,4-dihydroquinazoline exhibited promising antimicrobial, antitubercular, and anti-HIV activities. These findings suggest the potential of these compounds in developing novel therapeutic agents against various infections and diseases, contributing significantly to the field of medicine (Sulthana, Chitra, & Alagarsamy, 2019).

Cytotoxic Activity Against Cancer

A study synthesized derivatives of benzo[b][1,6]naphthyridines from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and tested them against various cancer cell lines. The derivatives showed potent cytotoxicity, indicating the potential of 4-oxo-3,4-dihydroquinazoline derivatives in cancer therapy (Deady et al., 2003).

Stability Under Stressful Conditions

The stability of a pharmaceutical substance derived from 4-oxo-3,4-dihydroquinazoline was evaluated under various stress conditions. The study's findings contribute to the understanding of the compound's stability, which is crucial for its development and application in pharmaceutical formulations (Gendugov et al., 2021).

properties

IUPAC Name

4-oxo-N-(1-phenylethyl)-3H-quinazoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11(12-7-3-2-4-8-12)18-17(22)15-19-14-10-6-5-9-13(14)16(21)20-15/h2-11H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALNCCFILVEYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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